Vaccenic Acid

Descripción

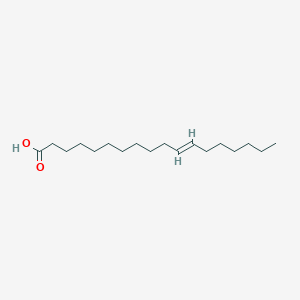

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009341 | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-72-1, 143-25-9, 62972-93-4 | |

| Record name | Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-11-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 °C | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Vaccenic Acid in Ruminants

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (trans-11 C18:1) is the predominant trans fatty acid found in ruminant-derived products such as milk and meat.[1][2] Its significance stems from two primary aspects: it is an intermediate in the biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) in the rumen, and it serves as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid, CLA), a bioactive fatty acid with potential health benefits.[3][4][5] Understanding the intricate pathways of vaccenic acid biosynthesis is crucial for developing nutritional strategies to enhance the content of beneficial fatty acids in ruminant products and for elucidating the roles of these fatty acids in metabolic health. This guide provides a detailed overview of the core biosynthetic pathways, quantitative data, and key experimental protocols related to vaccenic acid formation in ruminants.

Core Biosynthesis Pathway: Rumen Biohydrogenation

The primary route of vaccenic acid synthesis in ruminants is the microbial biohydrogenation of dietary unsaturated C18 fatty acids, principally linoleic acid (LA, cis-9, cis-12 C18:2) and α-linolenic acid (LNA, cis-9, cis-12, cis-15 C18:3). This process is carried out by a consortium of rumen bacteria and involves a series of isomerization and reduction reactions.

Biohydrogenation of Linoleic Acid (C18:2)

The biohydrogenation of linoleic acid to stearic acid (C18:0) is a three-step process, with vaccenic acid being a key intermediate.

-

Isomerization: The initial step involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, forming cis-9, trans-11 CLA (rumenic acid). This reaction is catalyzed by the enzyme linoleate isomerase.

-

First Reduction: The cis-9 double bond of the newly formed CLA is then reduced, yielding trans-11 C18:1, or vaccenic acid.

-

Second Reduction: In the final step, vaccenic acid is hydrogenated to the saturated fatty acid, stearic acid (C18:0).

Biohydrogenation of α-Linolenic Acid (C18:3)

The biohydrogenation of α-linolenic acid is a more complex, four-step process that also generates vaccenic acid as a major intermediate.

-

Isomerization: LNA is first isomerized to a conjugated triene, cis-9, trans-11, cis-15 C18:3.

-

First Reduction: This is followed by a reduction to a non-conjugated diene, trans-11, cis-15 C18:2.

-

Second Reduction: A subsequent reduction step forms vaccenic acid (trans-11 C18:1).

-

Final Reduction: Finally, vaccenic acid is reduced to stearic acid.

Key Rumen Microorganisms

The biohydrogenation process is carried out by specific groups of rumen bacteria. These are broadly classified into two groups based on their metabolic activity.

-

Group A Bacteria: These bacteria hydrogenate linoleic and linolenic acids, with vaccenic acid being their major end product. Butyrivibrio fibrisolvens is the most well-known species in this group and is crucial for the initial isomerization and reduction steps leading to vaccenic acid.

-

Group B Bacteria: This group is responsible for the final reduction step, converting vaccenic acid and other C18:1 isomers to stearic acid. Butyrivibrio proteoclasticus (formerly Clostridium proteoclasticum) is a key species identified within this group.

Endogenous Conversion of Vaccenic Acid

A portion of the vaccenic acid produced in the rumen escapes further biohydrogenation and is absorbed into the bloodstream. This absorbed vaccenic acid can be further metabolized in the host's tissues, primarily in the mammary gland and adipose tissue.

-

Synthesis of Rumenic Acid (cis-9, trans-11 CLA): The most significant fate of absorbed vaccenic acid is its conversion to rumenic acid. This conversion is catalyzed by the enzyme Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD). This endogenous synthesis is the source of the majority (approximately 80%) of the rumenic acid found in milk fat.

-

Synthesis of trans-11,cis-13 CLA: There is also evidence that vaccenic acid can be desaturated by the fatty acid desaturase 3 (FADS3) enzyme in mammary tissue to produce trans-11,cis-13 CLA.

Quantitative Data

The concentration of vaccenic acid and its metabolites can vary significantly based on diet, animal breed, and tissue type.

Table 1: Concentration of Vaccenic Acid (VA) and Rumenic Acid (RA) in Ruminant Fluids and Tissues

| Sample | Diet | German Holstein Bulls | German Simmental Bulls | Reference |

| Rumen Fluid (mg/100g) | VA | VA | ||

| Concentrate | 1.95 | 1.00 | ||

| Pasture | 1.15 | 1.60 | ||

| Duodenal Digesta (mg/100g) | VA | VA | ||

| Concentrate | 1.03 | 1.15 | ||

| Pasture | 2.15 | 2.33 | ||

| Liver (mg/100g fresh tissue) | VA / RA | VA / RA | ||

| Concentrate | 0.20 / 0.15 | 0.20 / 0.15 | ||

| Pasture | 0.70 / 0.35 | 0.60 / 0.30 | ||

| Heart (mg/100g fresh tissue) | VA / RA | VA / RA | ||

| Concentrate | 0.20 / 0.10 | 0.20 / 0.10 | ||

| Pasture | 0.60 / 0.25 | 0.60 / 0.20 |

Data adapted from Nuernberg et al. (2007).

Table 2: Conversion of Vaccenic Acid to Stearic Acid by Enriched Rumen Microbial Cultures

| Transfer Number | Substrate (t-VA) Concentration (µg/mL) | Product (SA) Concentration (µg/mL) | Reference |

| 1 | 102.35 ± 0.35 | 15.68 ± 0.14 | |

| 3 | 102.66 ± 0.31 | 18.73 ± 0.21 | |

| 5 | 102.73 ± 0.27 | 22.71 ± 0.32 | |

| 7 | 102.81 ± 0.33 | 26.69 ± 0.31 |

Data (Mean ± SEM) adapted from Wang et al. (2012), showing the increase in stearic acid (SA) from trans-vaccenic acid (t-VA) over successive transfers of an enrichment culture.

Table 3: Effect of Linoleic Acid (LA) on Butyrivibrio fibrisolvens A38

| Condition | Linoleic Acid (µM) | Outcome | Reference |

| Inoculum | 15 | Growth Inhibition | |

| Growing Culture | >150 | Growth Inhibition | |

| Washed Cells (Anaerobic) | 350 | Most LA hydrogenated, little CLA detected | |

| Washed Cells (Aerobic) | 350 | Biohydrogenation inhibited, >2x CLA production |

Data adapted from Kim et al. (2002).

Experimental Protocols

Studying the biosynthesis of vaccenic acid requires specific in vitro and analytical techniques.

Protocol for In Vitro Rumen Biohydrogenation Assay

This protocol is a generalized procedure based on methodologies described in the literature for studying the effects of lipid supplements on biohydrogenation.

-

Preparation of Buffer Solution: Prepare a buffer solution (e.g., McDougall's buffer) and maintain it at 39°C under a CO2 atmosphere.

-

Inoculum Collection: Collect rumen fluid from cannulated animals (e.g., cows or steers) before their morning feeding. The fluid should be filtered through several layers of cheesecloth into a pre-warmed thermos.

-

Inoculum Preparation: In an anaerobic environment, mix the filtered rumen fluid with the buffer solution, typically in a 1:4 ratio. Adjust the pH to approximately 6.8 by bubbling with CO2. Maintain the inoculum at 39°C.

-

Incubation:

-

Dispense a known amount of substrate (e.g., forage and the lipid supplement to be tested) into incubation tubes.

-

Add the prepared inoculum to the tubes.

-

Seal the tubes and incubate them in a shaking water bath at 39°C for specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

-

Sample Termination and Storage: At the end of each incubation period, stop the fermentation (e.g., by flash-freezing in liquid nitrogen or adding a chemical inhibitor). Store samples at -80°C until lipid analysis.

Protocol for Fatty Acid Analysis via Gas Chromatography (GC)

This protocol outlines the key steps for quantifying fatty acids from biological samples.

-

Lipid Extraction:

-

Homogenize the sample (e.g., freeze-dried rumen digesta, tissue).

-

Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., C17:0) before extraction for quantification.

-

After phase separation (often aided by adding a salt solution), collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification (Methylation):

-

Convert the extracted fatty acids into fatty acid methyl esters (FAMEs) for GC analysis.

-

A common method involves dissolving the lipid extract in a solvent like hexane or toluene and adding a methanolic base (e.g., sodium methoxide) or acid (e.g., methanolic H2SO4 or BF3-methanol).

-

Heat the mixture if required, then cool and add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: Use a long, polar capillary column (e.g., 100 m x 0.25 mm i.d., such as Rt-2560 or CP-Sil 88) for optimal separation of fatty acid isomers, including trans and conjugated isomers.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial temperature of around 140°C is held for several minutes, then ramped up to a final temperature of 220-240°C. The specific program will depend on the column and the range of fatty acids being analyzed.

-

Quantification: Identify and quantify FAME peaks by comparing their retention times and peak areas to those of known commercial FAME standards.

-

Conclusion

The biosynthesis of vaccenic acid in ruminants is a complex, two-stage process involving microbial biohydrogenation in the rumen and subsequent endogenous conversion in the host's tissues. The primary pathway is the reduction of dietary linoleic and α-linolenic acids by specific rumen bacteria, notably Butyrivibrio species. The resulting vaccenic acid can then be desaturated, primarily by the Δ9-desaturase enzyme in the mammary gland and adipose tissue, to form the beneficial fatty acid, rumenic acid. The efficiency of these pathways is influenced by diet, rumen microbial ecology, and host genetics. A thorough understanding of these mechanisms, supported by robust quantitative and experimental methodologies, is essential for the development of strategies aimed at naturally enriching ruminant-derived foods with health-promoting fatty acids.

References

The Intricate Role of Vaccenic Acid in Cell Membrane Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its diverse physiological effects. Unlike industrially produced trans fats, which are widely associated with adverse health outcomes, the biological roles of vaccenic acid are more complex and, in some instances, potentially beneficial. This technical guide provides an in-depth exploration of the physiological role of vaccenic acid at the cellular level, with a core focus on its interaction with and influence on cell membranes. Understanding these fundamental mechanisms is crucial for researchers and professionals in drug development seeking to leverage or mitigate the effects of dietary lipids on cellular function and signaling.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and workflows associated with the study of vaccenic acid's impact on cell membranes.

Vaccenic Acid and Cell Membrane Composition

Vaccenic acid is incorporated into the phospholipids of cell membranes, thereby altering the fatty acid profile of the bilayer. This incorporation can influence the membrane's biophysical properties and the function of membrane-associated proteins.

Incorporation into Membrane Phospholipids

Dietary vaccenic acid is readily absorbed and incorporated into the phospholipid fraction of various tissues. This alters the balance of fatty acids within the membrane, which can have downstream effects on cellular processes.

Table 1: Fatty Acid Composition of Plasma Membrane and Membrane Rafts in RAW264.7 Macrophages [1]

| Fatty Acid Family | Plasma Membrane (% of total fatty acids) | Membrane Rafts (% of total fatty acids) |

| n-3 | 2.5 | 0.2 |

| n-6 | 5.6 | 3.3 |

| n-7 (includes Vaccenic Acid) | 27.0 | 24.7 |

| n-9 | 28.7 | 50.0 |

| Saturated | 36.2 | 21.8 |

This table illustrates that n-7 fatty acids, including vaccenic acid, are abundant components of both the general plasma membrane and specialized lipid raft domains.

Influence on Membrane Fluidity and Lipid Rafts

The structure of vaccenic acid, with its trans double bond, suggests that its incorporation could lead to more ordered packing of acyl chains compared to its cis isomer, oleic acid. This has implications for membrane fluidity and the organization of lipid rafts.

Membrane Fluidity

Membrane fluidity is a critical parameter that affects the diffusion and function of membrane proteins and lipids. While direct quantitative data on the effect of vaccenic acid on membrane fluidity using techniques like fluorescence anisotropy are limited, studies on other trans fatty acids suggest they increase the order of the acyl chains, leading to a decrease in membrane fluidity compared to their cis counterparts. This is due to the more linear conformation of trans fatty acids, which allows for tighter packing of the phospholipid acyl chains.

Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins. They serve as platforms for signal transduction. Vaccenic acid has been identified as a component of lipid rafts[1]. Alterations in the fatty acid composition of lipid rafts can modulate their stability and the signaling pathways that emanate from them. For instance, the incorporation of certain fatty acids can displace key signaling proteins from these domains. While specific proteomic studies on vaccenic acid-treated lipid rafts are not yet available, it is a critical area for future research to understand how this fatty acid remodels the protein landscape of these signaling hubs.

Modulation of Signaling Pathways

Vaccenic acid has been shown to influence several key signaling pathways, impacting cellular processes ranging from insulin secretion to inflammatory responses.

GPR40 Signaling and Insulin Secretion

Recent studies have highlighted the role of vaccenic acid in improving insulin secretion in models of type 2 diabetes. This effect is, at least in part, mediated by the upregulation of G-protein-coupled receptor 40 (GPR40), a receptor for long-chain fatty acids.

Figure 1: GPR40 Signaling Pathway Activated by Vaccenic Acid.

REG-1α Signaling Pathway

In addition to GPR40, vaccenic acid has been observed to increase the mRNA expression of Regenerating islet-derived 1-alpha (REG-1α) in pancreatic islets[2]. REG-1α is a protein involved in pancreatic islet cell regeneration and has a protective role for beta-cells. The exact signaling cascade initiated by REG-1α upregulation in response to vaccenic acid is an area of active investigation, but it is proposed to contribute to improved islet function and survival.

Figure 2: Proposed REG-1α Signaling Pathway Influenced by Vaccenic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vaccenic acid's role in cell membranes.

Analysis of Fatty Acid Composition in Membranes by GC-MS

This protocol outlines the steps for extracting lipids from cell membranes and analyzing their fatty acid composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 3: Experimental Workflow for GC-MS Analysis of Fatty Acids.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., adipocytes, hepatocytes, or pancreatic beta-cells) in appropriate media. Treat cells with a desired concentration of vaccenic acid for a specified duration.

-

Lipid Extraction: After treatment, wash cells with phosphate-buffered saline (PBS) and harvest. Extract total lipids using a method such as the Folch procedure, which involves a chloroform:methanol solvent system.

-

Transesterification: Convert the fatty acids within the extracted lipids to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like boron trifluoride in methanol.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a CP-Sil 88). The FAMEs are separated based on their volatility and polarity. The eluting compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.

-

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.

Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation

This protocol describes a common method for isolating lipid rafts, also known as detergent-resistant membranes (DRMs), from cultured cells.

Figure 4: Workflow for Lipid Raft Isolation.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them on ice in a buffer containing a non-ionic detergent, such as 1% Triton X-100. Lipid rafts are resistant to solubilization by such detergents at low temperatures.

-

Sucrose Gradient Preparation: Mix the cell lysate with a high-concentration sucrose solution (e.g., 80%) to increase its density.

-

Gradient Formation: In an ultracentrifuge tube, carefully overlay the lysate-sucrose mixture with layers of decreasing sucrose concentrations (e.g., 30% and 5%).

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., >100,000 x g) for a prolonged period (e.g., 18-24 hours). Due to their high lipid content, the detergent-resistant lipid rafts will float up to the interface of the lower-density sucrose layers.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid rafts will be present in the low-density fractions.

-

Analysis: Analyze the protein and lipid composition of the collected fractions. Western blotting for known lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft markers can confirm the successful isolation of lipid rafts. The lipid and protein composition of these fractions can then be analyzed by GC-MS and mass spectrometry-based proteomics, respectively.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in a lipid membrane, which provides an indication of membrane fluidity.

Methodology:

-

Probe Selection: Choose a suitable fluorescent probe that partitions into the cell membrane. Common probes include 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane, and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH), which is anchored at the lipid-water interface.

-

Cell Labeling: Incubate the cells with the fluorescent probe to allow its incorporation into the cell membranes.

-

Fluorescence Measurement: Excite the labeled cells with vertically polarized light at the probe's excitation wavelength. Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light.

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) Where G is an instrumental correction factor.

-

Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus, lower membrane fluidity. Conversely, a lower anisotropy value suggests higher membrane fluidity.

Conclusion and Future Directions

Vaccenic acid plays a multifaceted role in the physiology of cell membranes. Its incorporation into membrane phospholipids can influence membrane structure and the composition of lipid rafts. Furthermore, vaccenic acid can modulate key signaling pathways, such as the GPR40 pathway, to influence cellular functions like insulin secretion.

While significant progress has been made in understanding the biological effects of vaccenic acid, several key areas require further investigation. Future research should focus on:

-

Quantitative Biophysical Studies: Direct measurement of the impact of vaccenic acid on membrane fluidity and lipid order using techniques like fluorescence anisotropy and nuclear magnetic resonance (NMR) spectroscopy.

-

Lipid Raft Proteomics: Comprehensive proteomic analysis of lipid rafts from cells treated with vaccenic acid to identify specific changes in the protein composition of these signaling platforms.

-

Elucidation of Signaling Pathways: Further investigation into the downstream signaling cascades activated by vaccenic acid, particularly the REG-1α pathway in pancreatic beta-cells.

-

In Vivo Studies: Continued investigation into the long-term physiological effects of dietary vaccenic acid on membrane composition and cellular function in various tissues and its implications for human health and disease.

A deeper understanding of the molecular mechanisms underlying the effects of vaccenic acid on cell membranes will be invaluable for the development of novel therapeutic strategies and for providing evidence-based dietary recommendations.

References

The Conversion of Vaccenic Acid to Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a trans fatty acid naturally found in ruminant fats, serves as a crucial dietary precursor to conjugated linoleic acid (CLA), specifically the biologically active isomer, rumenic acid (cis-9, trans-11 CLA). This conversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase 1) and represents a significant pathway for the endogenous production of CLA in humans and other mammals. Understanding the intricacies of this bioconversion is paramount for researchers in nutrition, metabolic diseases, and drug development, given the potential health benefits attributed to CLA, including its anti-inflammatory, anti-carcinogenic, and anti-atherogenic properties. This technical guide provides an in-depth overview of the conversion process, quantitative data on its efficiency, detailed experimental protocols for its study, and insights into the associated signaling pathways.

The Biochemical Pathway: From Vaccenic Acid to Rumenic Acid

The transformation of vaccenic acid to rumenic acid is a single enzymatic step involving the introduction of a cis double bond at the 9th carbon position of the fatty acid chain.

The Key Enzyme: Δ9-Desaturase (Stearoyl-CoA Desaturase 1)

Stearoyl-CoA desaturase 1 (SCD1) is an integral membrane protein located in the endoplasmic reticulum. It plays a central role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] In the context of CLA synthesis, SCD1 utilizes vaccenic acid as a substrate to produce rumenic acid.[2] The activity of SCD1 can be influenced by various dietary and hormonal factors.[3]

Caption: Enzymatic conversion of vaccenic acid to rumenic acid by Δ9-desaturase.

Quantitative Analysis of Conversion Efficiency

The efficiency of vaccenic acid conversion to rumenic acid varies depending on the species, tissue, and dietary intake of vaccenic acid. The following tables summarize key quantitative data from published studies.

Table 1: Conversion of Vaccenic Acid to Rumenic Acid in Humans

| Daily VA Intake (g) | Increase in Serum VA (%) | Conversion Rate (%) | Study Population | Reference |

| 1.5 | 94 | ~19 | Healthy Subjects | [2] |

| 3.0 | 307 | ~19 | Healthy Subjects | [2] |

| 4.5 | 620 | ~19 | Healthy Subjects | |

| 2.5 mg/kg body wt | - | <10 (in milk) | Lactating Women |

Table 2: Conversion of Vaccenic Acid to Rumenic Acid in Animal Models

| Animal Model | Dietary VA (%) | Tissue | Conversion Rate (%) | Reference |

| Mice | 1 | Carcass | 11.4 | |

| Lactating Dairy Cattle | 1.5 g (abomasal infusion) | Milk Fat | ~80 (of milk fat CLA) | |

| JCR:LA-cp Rats | 1.5 | Adipose Triglycerides | - |

Detailed Experimental Protocols

Accurate quantification of vaccenic acid and conjugated linoleic acid in biological samples is critical for studying their metabolism and effects. The following protocols provide a framework for lipid extraction, fatty acid derivatization, and analysis.

Lipid Extraction from Biological Samples (Tissues and Cells)

This protocol is adapted from the widely used Bligh and Dyer method.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Glass centrifuge tubes with Teflon-lined caps

-

Homogenizer (for tissues)

-

Centrifuge

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Sample Preparation:

-

Tissues: Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold methanol.

-

Cells: Pellet approximately 1-5 million cells by centrifugation and resuspend in 1 mL of ice-cold methanol.

-

-

Monophasic Mixture Formation: Add 2 mL of chloroform to the methanol-sample mixture. Vortex vigorously for 1 minute. The mixture should appear as a single phase.

-

Phase Separation: Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum evaporator.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Materials:

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass tubes with Teflon-lined caps

-

Heating block or water bath

Procedure:

-

Resuspension: Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.

-

Methylation: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

-

Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The FAMEs in hexane are now ready for injection into the gas chromatograph-mass spectrometer (GC-MS).

Quantification of Δ9-Desaturase Activity

The activity of Δ9-desaturase can be indirectly quantified by calculating the ratio of its product to its precursor fatty acid.

Procedure:

-

Analyze the fatty acid composition of the sample as described in protocols 3.1 and 3.2.

-

Identify and quantify the peak areas of vaccenic acid (trans-11 18:1) and rumenic acid (cis-9, trans-11 18:2).

-

Calculate the Δ9-desaturase index as the ratio of the product to the sum of the product and precursor: Δ9-Desaturase Index = [Rumenic Acid] / ([Rumenic Acid] + [Vaccenic Acid])

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Studying VA to CLA Conversion in Cell Culture

Caption: A typical workflow for investigating vaccenic acid metabolism in vitro.

Simplified NF-κB Signaling Pathway and Potential Modulation by CLA

Conjugated linoleic acid has been shown to exert anti-inflammatory effects, in part, through the modulation of the NF-κB signaling pathway.

References

- 1. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary cholesterol and/or n-3 fatty acid modulate delta 9-desaturase activity in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Trans-Vaccenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has journeyed from a simple chemical discovery to a molecule of significant interest in immunology and oncology. First identified in 1928, its biological roles were for a long time largely attributed to its conversion to conjugated linoleic acid (CLA). However, recent research has unveiled direct signaling pathways through which trans-vaccenic acid modulates immune responses, particularly T-cell function, opening new avenues for therapeutic exploration. This guide provides an in-depth overview of the discovery, history, and evolving understanding of trans-vaccenic acid, including historical and modern experimental protocols, quantitative data on its prevalence, and its recently elucidated signaling mechanisms.

Discovery and Early History

Trans-vaccenic acid was first isolated and identified in 1928 by S. H. Bertram from beef fat. His findings were published in the journal Biochemische Zeitschrift in an article titled "Eine neue Fettsäure im Rinderfett" ("A new fatty acid in beef fat"). The name "vaccenic" is derived from the Latin word vacca, meaning cow, reflecting its initial source.

The discovery of trans-vaccenic acid occurred within the broader context of early 20th-century lipid chemistry, a period marked by foundational advancements in the isolation and characterization of fatty acids. The initial identification of trans-vaccenic acid was a significant step in understanding the diversity of fatty acids in natural products, particularly those from ruminant sources.

Early Experimental Protocols for Isolation and Characterization

-

Saponification: The process would have begun with the saponification of beef tallow, typically by heating with an alkali such as potassium hydroxide in ethanol. This breaks the ester bonds of the triglycerides, releasing the fatty acids as potassium salts (soaps) and glycerol.

-

Acidification and Extraction: The soap solution would then be acidified, usually with a mineral acid like hydrochloric acid, to protonate the fatty acid salts and convert them back into free fatty acids. These free fatty acids would then be extracted from the aqueous solution using a nonpolar solvent like diethyl ether or petroleum ether.

-

Fractional Distillation: In the early 20th century, fractional distillation of fatty acid methyl esters was a common method for separating fatty acids based on their chain length and degree of unsaturation. The extracted fatty acids would first be esterified, for example, by heating with methanol and a catalyst, to increase their volatility. The resulting methyl esters would then be carefully distilled under reduced pressure to separate different fractions.

-

Low-Temperature Crystallization: Another key technique of the time was low-temperature crystallization. Fatty acid fractions obtained from distillation could be further purified by dissolving them in a solvent like acetone or methanol and then cooling the solution to low temperatures. Saturated and trans fatty acids, having higher melting points, would crystallize out of the solution while the more unsaturated cis fatty acids remained in the liquid phase. This process would be repeated multiple times to achieve a purer fraction of the novel fatty acid.

-

Characterization:

-

Melting Point Determination: A key physical characteristic used for identification was the melting point. Trans fatty acids have a higher melting point than their cis isomers, a property that would have been a crucial indicator of a new trans fatty acid.

-

Iodine Value: The iodine value, a measure of the degree of unsaturation, would have been determined to confirm the presence of a double bond.

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).

-

Double Bond Position: Determining the exact position of the double bond in the 1920s was challenging. It often involved oxidative cleavage of the double bond (e.g., with potassium permanganate or ozone) followed by the identification of the resulting smaller carboxylic acid fragments. This would allow for the deduction of the original position of the double bond.

-

Quantitative Data: Trans-Vaccenic Acid in Foods

Trans-vaccenic acid is the most abundant naturally occurring trans fatty acid. Its concentration can vary depending on the animal's diet and breed. The following table summarizes representative concentrations of trans-vaccenic acid in various ruminant-derived food products.

| Food Product | Typical Range of Trans-Vaccenic Acid (% of total fatty acids) |

| Cow's Milk | 0.5 - 4.0 |

| Butter | 1.0 - 5.0 |

| Beef Fat (Tallow) | 1.0 - 6.0 |

| Lamb Fat | 2.0 - 7.0 |

| Cheese (cheddar) | 1.5 - 4.5 |

| Yogurt (whole milk) | 1.0 - 3.5 |

Modern Experimental Protocols

The analysis of trans-vaccenic acid has been significantly refined with modern analytical techniques, allowing for precise quantification and identification.

Quantification of Trans-Vaccenic Acid in Food and Biological Samples by Gas Chromatography

Gas chromatography (GC) is the gold standard for the analysis of fatty acids, including trans-vaccenic acid.

Objective: To quantify the amount of trans-vaccenic acid in a given sample (e.g., milk fat, adipose tissue, plasma).

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol (Hara and Radin method).

-

Saponification and Methylation: The extracted lipids (triglycerides) are saponified to release the fatty acids. The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by derivatization. A common method is to use a base catalyst like sodium methoxide followed by an acid catalyst like boron trifluoride in methanol.

-

Gas Chromatography Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Column: A long, polar capillary column (e.g., 100 meters) coated with a cyanopropylsiloxane stationary phase is crucial for the separation of cis and trans isomers.

-

Injection: A small volume (typically 1 µL) of the FAMEs dissolved in a solvent like hexane is injected into the GC.

-

Temperature Program: The oven temperature is programmed to increase gradually, allowing for the separation of FAMEs based on their boiling points and polarity.

-

Detection and Quantification: As the FAMEs elute from the column, they are detected by the FID. The area under each peak is proportional to the amount of that fatty acid. Identification of the trans-vaccenic acid peak is confirmed by comparing its retention time to that of a pure trans-vaccenic acid standard. Quantification is achieved by using an internal standard (a fatty acid not naturally present in the sample, such as C17:0) and creating a calibration curve with known concentrations of trans-vaccenic acid standard.

-

In Vitro Analysis of Trans-Vaccenic Acid's Effect on Cancer Cell Viability

Objective: To determine the effect of trans-vaccenic acid on the proliferation and apoptosis of cancer cells in culture.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., nasopharyngeal carcinoma cells 5-8F and CNE-2) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing various concentrations of trans-vaccenic acid (e.g., 0, 25, 50, 100, 200 µM). A vehicle control (the solvent used to dissolve the TVA, e.g., ethanol) is also included.

-

Cell Viability Assay (e.g., CCK-8 or MTT assay): After a set incubation period (e.g., 24, 48, or 72 hours), a reagent such as CCK-8 or MTT is added to the wells. This reagent is converted into a colored product by metabolically active cells. The absorbance of the colored product is measured using a microplate reader, and the absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): To determine if cell death is occurring via apoptosis, cells are treated with trans-vaccenic acid as described above. After treatment, the cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.

-

Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein lysates are collected from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, and Bad).

Biological Roles and Signaling Pathways

For many years, the primary biological significance of trans-vaccenic acid was considered to be its role as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid), a bioactive fatty acid. However, recent groundbreaking research has demonstrated that trans-vaccenic acid itself has direct biological activities, particularly in the realm of immunology.

Conversion to Conjugated Linoleic Acid (CLA)

Trans-vaccenic acid from the diet is converted to rumenic acid by the enzyme stearoyl-CoA desaturase 1 (SCD1), which introduces a cis double bond at the 9th carbon position.

Caption: Biosynthesis of Rumenic Acid from Trans-Vaccenic Acid.

Modulation of Anti-Tumor Immunity

Recent studies have shown that trans-vaccenic acid can enhance the ability of CD8+ T cells to infiltrate and kill cancer cells.[1] This effect is not mediated by its conversion to CLA but through a direct signaling pathway.

Trans-vaccenic acid acts as an antagonist to the G protein-coupled receptor 43 (GPR43). GPR43 is typically activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, which can have an immunosuppressive effect. By inhibiting GPR43, trans-vaccenic acid prevents the Gαi-mediated inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of genes that enhance the effector functions of CD8+ T cells, leading to improved anti-tumor immunity.[2]

Caption: TVA Signaling Pathway in CD8+ T Cells.

Future Directions

The recent discoveries regarding the direct immunomodulatory effects of trans-vaccenic acid have shifted the paradigm from viewing it merely as a precursor to CLA to recognizing it as a bioactive nutrient in its own right. This opens up several avenues for future research and potential therapeutic applications:

-

Clinical Trials: Investigating the potential of trans-vaccenic acid supplementation to enhance the efficacy of immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, in cancer patients.

-

Dose-Response Studies: Determining the optimal dietary intake or supplementary dosage of trans-vaccenic acid required to achieve therapeutic immune modulation without potential adverse effects.

-

Mechanism of GPR43 Inhibition: Elucidating the precise molecular mechanism by which trans-vaccenic acid antagonizes GPR43.

-

Effects on Other Immune Cells: Exploring the impact of trans-vaccenic acid on other immune cell types that express GPR43.

-

Role in Gut Health: Further investigating the interplay between dietary trans-vaccenic acid, the gut microbiota, and systemic immunity.

Conclusion

From its discovery in beef fat in 1928 to its recent emergence as a key player in anti-tumor immunity, trans-vaccenic acid has a rich scientific history. The evolution of analytical techniques has allowed for a deeper understanding of its prevalence, metabolism, and biological functions. The latest research highlighting its direct role in T-cell signaling underscores the importance of re-evaluating naturally occurring dietary components and their potential for therapeutic applications in oncology and immunology. This guide serves as a comprehensive resource for professionals in the field, providing the historical context, methodological details, and current understanding of this increasingly important fatty acid.

References

The Metabolic Journey of Dietary Vaccenic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats, has garnered significant scientific interest due to its unique metabolic fate and potential biological activities. Unlike industrially produced trans fats, dietary VA undergoes extensive metabolism in vivo, leading to the formation of bioactive compounds and its incorporation into various tissues. This technical guide provides a comprehensive overview of the metabolic pathways of dietary vaccenic acid, with a focus on its conversion to conjugated linoleic acid (CLA), its catabolism through beta-oxidation, and its incorporation into cellular lipids. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, key metabolic and signaling pathways are visually represented to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Vaccenic acid ((11E)-11-octadecenoic acid) is the primary trans fatty acid in dairy products and the meat of ruminant animals such as cows, sheep, and goats[1]. It is an omega-7 fatty acid and a positional and geometric isomer of oleic acid[2]. The primary source of dietary VA is the biohydrogenation of polyunsaturated fatty acids, such as linoleic acid, by rumen microorganisms[2]. While the consumption of industrial trans fats has been linked to adverse health effects, emerging research suggests that naturally occurring trans fats like VA may have neutral or even beneficial effects[2][3]. A significant aspect of VA's bioactivity stems from its role as a precursor to endogenously synthesized rumenic acid (cis-9, trans-11 conjugated linoleic acid), a CLA isomer with numerous reported health benefits. This document delves into the intricate metabolic processing of dietary VA.

Absorption and Primary Metabolic Pathways

Following ingestion, dietary vaccenic acid is absorbed in the small intestine and subsequently transported in chylomicrons. Once in circulation, it is distributed to various tissues where it can undergo several metabolic transformations.

Conversion to Rumenic Acid (cis-9, trans-11 CLA)

The most well-characterized metabolic fate of vaccenic acid is its conversion to rumenic acid (RA) through the action of the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain.

Caption: Conversion of Vaccenic Acid to Rumenic Acid.

This endogenous synthesis is a significant contributor to the body's total pool of rumenic acid. The efficiency of this conversion varies between species and individuals.

Beta-Oxidation

Vaccenic acid can be catabolized for energy production via mitochondrial beta-oxidation. Studies have shown that vaccenoyl-CoA is oxidized by rat heart mitochondria, although at a slower rate than its cis isomer, oleoyl-CoA. The rate of oxidation is also influenced by the position of the double bond. A portion of dietary vaccenic acid can undergo partial beta-oxidation to form trans-palmitoleic acid (t-16:1n-7), another bioactive fatty acid.

Caption: Beta-Oxidation Pathways of Vaccenic Acid.

Incorporation into Tissues

Absorbed vaccenic acid is incorporated into various lipid fractions in different tissues, including triacylglycerols, phospholipids, and cholesterol esters. The extent and pattern of incorporation are tissue-dependent. For instance, in mice fed VA, conjugated linoleic acid was found primarily in triacylglycerols in adipose tissue, suggesting that the conversion of VA to CLA occurs within this tissue.

Quantitative Data on Vaccenic Acid Metabolism

The following tables summarize quantitative data from key studies on the metabolism of dietary vaccenic acid.

Table 1: Conversion of Dietary Vaccenic Acid (VA) to Rumenic Acid (RA) in Humans

| VA Intake ( g/day ) | Increase in Serum VA (%) | Conversion Rate (%) | Study Reference |

| 1.5 | 94 | ~19 | Turpeinen et al., 2002 |

| 3.0 | 307 | ~19 | Turpeinen et al., 2002 |

| 4.5 | 620 | ~19 | Turpeinen et al., 2002 |

Table 2: Conversion of Dietary Vaccenic Acid (VA) to Conjugated Linoleic Acid (CLA) in Animal Models

| Animal Model | Dietary VA (%) | Conversion of Dietary VA to CLA (%) | Tissue of Measurement | Study Reference |

| Mice | 1 | 12.0 | Carcass | Santora et al., 2000 |

| Mice (with clofibrate) | 1 | 7.5 | Carcass | Santora et al., 2000 |

| Mice (with increased PUFA) | 1 | 5.1 | Carcass | Santora et al., 2000 |

| Lactating Dairy Cattle | 1.5 g (abomasal infusion) | ~80% of milk fat CLA originated from VA | Milk Fat | Mosley et al., 2006 |

| JCR:LA-cp Rats | 1.5 | 6.5-fold increase in adipose CLA | Adipose Triglycerides | Wang et al., 2008 |

Table 3: Beta-Oxidation of Vaccenic Acid

| Substrate | Relative Rate of Oxidation | Animal Model | Study Reference |

| Vaccenoyl-CoA | Slower than oleoyl-CoA | Rat Heart Mitochondria | Lawson & Holman, 1979 |

| Vaccenic Acid | 17% conversion to trans-palmitoleic acid | Humans | Jahreis et al., 2014 |

Experimental Protocols

This section provides detailed methodologies from key studies investigating the metabolic fate of vaccenic acid.

Human Intervention Study: Conversion of VA to RA

-

Study Design: A controlled intervention study with 30 healthy subjects. Participants consumed a baseline diet for 2 weeks, followed by a 9-day experimental period where they were divided into three groups receiving 1.5, 3.0, or 4.5 g of VA per day.

-

Dietary Intervention: The experimental fats, rich in VA, were mixed into conventional foods. All diets were isocaloric and macronutrient-matched.

-

Sample Collection and Analysis: Blood samples were collected at baseline and after the intervention period. Serum total fatty acids were analyzed by gas chromatography to determine the proportions of VA and RA.

Isotope Tracer Study in Lactating Women

-

Study Design: Four lactating women were given a single oral dose of 13C-labeled vaccenic acid (2.5 mg/kg body weight) after an overnight fast.

-

Sample Collection: Milk samples were collected at 0, 2, 4, 8, 12, 18, 24, and 48 hours post-ingestion.

-

Lipid Extraction and Analysis: Lipids were extracted from milk using the chloroform:methanol method. Fatty acids were methylated and converted to dimethyl disulfide and Diels-Alder derivatives. The enrichment of 13C in VA and CLA was determined by gas chromatography-mass spectrometry (GC-MS).

Animal Feeding Study in Mice

-

Study Design: Mice were fed diets containing 1% stearic acid, vaccenic acid, elaidic acid, or conjugated linoleic acid. In another experiment, mice were fed diets with or without 1% VA and with modifiers of desaturation (clofibric acid or increased polyunsaturated fatty acids).

-

Sample Collection and Analysis: At the end of the feeding period, carcass lipids were extracted. Fatty acid composition was determined by gas chromatography after methylation.

Analytical Methods for VA and CLA Quantification

-

Gas Chromatography (GC): A common method for separating and quantifying fatty acid methyl esters. Highly polar capillary columns (e.g., 100-m CP-Sil 88) are recommended for accurate quantification of trans-18:1 isomers.

-

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): Used for the separation of CLA isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and quantification of isotopically labeled fatty acids in tracer studies.

Signaling Pathways Influenced by Vaccenic Acid

Vaccenic acid and its metabolites can influence several signaling pathways, thereby exerting various biological effects.

Caption: Signaling Pathways Modulated by Vaccenic Acid.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid has been shown to activate PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. This activation may contribute to the observed lipid-lowering effects of VA.

-

Endocannabinoid System: Dietary VA can modulate the endocannabinoid system. In one study, VA reduced the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the liver and visceral adipose tissue, while increasing anandamide and related N-acylethanolamines in the jejunum. These effects may contribute to the anti-inflammatory and lipid-lowering properties of VA.

-

GPR40 and REG-1α Signaling: In models of type 2 diabetes, vaccenic acid has been shown to increase the mRNA expression of G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) in pancreatic islets. These molecules are involved in mediating insulin secretion, suggesting a potential role for VA in improving beta-cell function.

Conclusion

The metabolic fate of dietary vaccenic acid is multifaceted, involving significant endogenous conversion to the bioactive conjugated linoleic acid isomer, rumenic acid, as well as catabolism via beta-oxidation and incorporation into various tissue lipids. The quantitative extent of these pathways is influenced by dietary intake levels and physiological state. Furthermore, vaccenic acid and its metabolites can modulate key signaling pathways involved in lipid metabolism, inflammation, and insulin secretion. A thorough understanding of these metabolic and signaling events is crucial for researchers and drug development professionals exploring the therapeutic potential of this naturally occurring trans fatty acid. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for designing future studies in this promising area of nutritional science.

References

A Technical Guide to the Natural Dietary Sources of Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant products, is gaining significant attention for its potential biological activities, distinct from those of industrially produced trans fats. As a precursor to cis-9, trans-11 conjugated linoleic acid (CLA), a potent anti-carcinogen, and through its own metabolic effects, VA presents a compelling area of study for nutritional science and therapeutic development. This technical guide provides a comprehensive overview of the primary dietary sources of vaccenic acid, detailed methodologies for its quantification, and an exploration of its metabolic and signaling pathways.

Introduction

Vaccenic acid ((11E)-11-octadecenoic acid) is the most abundant trans fatty acid in dairy products and the meat of ruminant animals such as cows, sheep, and goats[1][2][3]. It is an isomer of oleic acid and is produced as an intermediate in the biohydrogenation of polyunsaturated fatty acids, like linoleic and linolenic acids, by rumen microorganisms[4]. Unlike industrially produced trans fatty acids, which have been linked to adverse cardiovascular effects, naturally occurring trans fats like vaccenic acid are being investigated for their potential health benefits[3].

A significant aspect of vaccenic acid's bioactivity lies in its role as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 CLA), a well-studied compound with anti-inflammatory and anti-carcinogenic properties. This conversion is a key area of research in understanding the health effects of consuming ruminant-derived fats. This guide aims to provide researchers and drug development professionals with a detailed resource on the natural dietary sources of vaccenic acid, standardized methods for its analysis, and an overview of its metabolic fate and signaling interactions.

Natural Dietary Sources of Vaccenic Acid

The primary dietary sources of vaccenic acid are products derived from ruminant animals. The concentration of vaccenic acid in these foods can vary based on the animal's diet, breed, and the processing of the food product.

Dairy Products

Milk and dairy products are major contributors of vaccenic acid to the human diet. The vaccenic acid content in milk fat can range from approximately 2.7% to 6%.

-

Milk: The concentration of vaccenic acid in cow's milk is influenced by the cow's diet, with pasture-fed cows generally producing milk with higher levels of vaccenic acid compared to those fed concentrate-based diets.

-

Cheese: The vaccenic acid content in cheese varies widely depending on the type of milk used (cow, sheep, or goat) and the ripening process. Sheep cheeses have been reported to have particularly high levels of vaccenic acid.

-

Butter and Yogurt: As concentrated milk fat products, butter is a significant source of vaccenic acid. The processing of yogurt can influence the fatty acid profile, with some studies showing an increase in vaccenic acid during fermentation.

Ruminant Meat

Meat from ruminant animals is another primary source of vaccenic acid.

-

Beef: The fat from beef is a notable source of vaccenic acid. The concentration can be influenced by the animal's feed, with grass-fed beef generally having higher levels than grain-fed beef.

-

Lamb and Mutton: Lamb and sheep meat also contain significant amounts of vaccenic acid.

Quantitative Data on Vaccenic Acid in Food Sources

The following table summarizes the quantitative data for vaccenic acid content in various natural dietary sources, expressed as a percentage of total fatty acids.

| Food Source | Animal | Vaccenic Acid (% of total fatty acids) | Reference(s) |

| Milk | Cow | 2.7 - 5.0 | |

| Sheep | Higher than cow's milk | ||

| Goat | Higher than cow's milk | ||

| Cheese | Cow (various) | 1.79 - 4.83 (mg/g fat) | |

| Sheep | up to 1.63 | ||

| Beef | Varies with diet | ||

| Lamb | Varies with diet |

Experimental Protocols for Quantification of Vaccenic Acid

The accurate quantification of vaccenic acid in food matrices is crucial for research and dietary assessment. The standard method involves lipid extraction, conversion of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Lipid Extraction and FAMEs Preparation

A common and effective method for lipid extraction and methylation is as follows:

-

Lipid Extraction: Extract total lipids from the homogenized food sample using a mixture of chloroform and methanol (2:1, v/v).

-

Evaporation: The solvent is then evaporated to dryness under a stream of nitrogen.

-

Saponification and Methylation:

-

Add 2 mL of 0.5 M methanolic sodium hydroxide to approximately 20 mg of the extracted fat in a vial and cap it.

-

Heat the vial at 100°C for 5 minutes, then cool to room temperature.

-

Add 2 mL of boron trifluoride (BF3) reagent in methanol and heat again at 100°C for 5 minutes.

-

After cooling, add 2 mL of isooctane and a saturated sodium chloride solution, then vortex for 1 minute.

-

The upper isooctane layer containing the FAMEs is then collected for GC analysis.

-

Gas Chromatography (GC) Analysis

The separation and quantification of FAMEs, including vaccenic acid, are typically performed using a high-polarity capillary column.

-

Instrumentation: An Agilent 6890N GC system (or equivalent) equipped with a flame ionization detector (FID) is commonly used.

-

Column: A highly polar capillary column, such as a SP-2560 (100 m × 0.25 mm i.d., 0.25 μm film thickness), is recommended for optimal separation of fatty acid isomers.

-

Operating Conditions:

-

Injector Temperature: 230°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: Initially 120°C, then ramped to 230°C at a rate of 5°C per minute.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

For complex matrices or to differentiate between natural and industrially produced trans fats, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can be employed for enhanced separation and identification.

Metabolic and Signaling Pathways

Conversion to Conjugated Linoleic Acid (CLA)

The primary metabolic fate of dietary vaccenic acid is its conversion to rumenic acid (cis-9, trans-11 CLA) by the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This endogenous synthesis is a significant contributor to the body's CLA pool.

Caption: Metabolic conversion of dietary vaccenic acid to rumenic acid (CLA).

Interaction with Signaling Pathways

Beyond its role as a CLA precursor, vaccenic acid has been shown to directly interact with key cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid can act as a partial agonist for both PPAR-α and PPAR-γ. Activation of these nuclear receptors plays a crucial role in regulating lipid metabolism and reducing inflammation.

Caption: Vaccenic acid activation of PPAR signaling pathways.

-

Anti-inflammatory Signaling: Vaccenic acid has been demonstrated to suppress intestinal inflammation. One proposed mechanism is through the modulation of the endocannabinoid system, specifically by increasing the levels of anandamide and other N-acylethanolamines, which have anti-inflammatory properties. This effect may be mediated by a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Conclusion

This technical guide has provided a detailed overview of the natural dietary sources of vaccenic acid, with a focus on quantitative data and analytical methodologies. The primary sources are clearly identified as dairy products and ruminant meats, with concentrations influenced by animal diet and food processing. The established experimental protocols for lipid extraction, FAMEs preparation, and GC analysis provide a solid foundation for accurate quantification in research and clinical settings.

Furthermore, the elucidation of vaccenic acid's metabolic conversion to CLA and its direct interactions with PPAR and anti-inflammatory signaling pathways highlights its potential as a bioactive fatty acid. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is critical for evaluating the health implications of dietary vaccenic acid and exploring its therapeutic potential. Future research should continue to explore the diverse biological roles of vaccenic acid and its metabolites to fully harness their potential benefits for human health.

References

vaccenic acid's influence on lipid metabolism pathways

An In-depth Technical Guide on the Influence of Vaccenic Acid on Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its distinct metabolic effects compared to industrially produced trans fats. This document provides a comprehensive technical overview of the current understanding of vaccenic acid's influence on lipid metabolism. It details its conversion to conjugated linoleic acid, its role as a signaling molecule through the activation of peroxisome proliferator-activated receptors (PPARs), and its subsequent impact on plasma lipids, hepatic lipogenesis, and adipose tissue metabolism. This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanisms of Action

Conversion to Rumenic Acid (cis-9, trans-11 Conjugated Linoleic Acid)

A primary metabolic fate of vaccenic acid is its conversion to rumenic acid (RA), a bioactive isomer of conjugated linoleic acid (CLA). This bioconversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase). This pathway is significant as many of the biological activities attributed to VA may be, in part, mediated by its conversion to RA.

The conversion rate of VA to RA has been quantified in humans, with an average conversion rate of approximately 19%.[1][2] In lactating women, the endogenous synthesis of cis-9, trans-11 CLA from VA has been confirmed, with peak enrichment in milk fat occurring around 18 hours post-ingestion of a VA tracer.[3] Similarly, in lactating dairy cattle, it is estimated that approximately 80% of the cis-9, trans-11 CLA in milk fat originates from the endogenous conversion of vaccenic acid.[4]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Vaccenic acid functions as a signaling molecule by directly binding to and activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. In vitro studies have demonstrated that VA acts as a partial agonist for both PPARα and PPARγ.[5] The activation of these receptors provides a mechanistic basis for many of VA's observed effects on lipid metabolism.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation generally leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

In vivo studies in JCR:LA-cp rats, a model for metabolic syndrome, have shown that dietary VA supplementation leads to increased mRNA and protein expression of PPARγ in the intestinal mucosa.

Quantitative Effects on Lipid Metabolism

The influence of vaccenic acid on lipid profiles has been investigated in various animal models and human studies, with outcomes often depending on the dose, duration, and metabolic state of the subjects.

Effects on Plasma Lipids

The effects of VA on plasma lipoproteins are complex. Some studies suggest beneficial effects, particularly on triglycerides, while others indicate potential adverse effects on LDL cholesterol, similar to industrial trans fats.

| Parameter | Model/Study Population | Dosage/Diet | Duration | Outcome | Citation |

| Triglycerides | Obese JCR:LA-cp Rats | 1.5% (w/w) VA | 3 weeks | ↓ 40% in fasting triglycerides | |

| Triglycerides | Obese JCR:LA-cp Rats | Chronic (unspecified %) | 16 weeks | ↓ in plasma triglycerides | |

| Total Cholesterol | Healthy Adults | ~3% of energy from VA | 24 days | ↑ vs. control | |

| LDL Cholesterol | Healthy Adults | ~3% of energy from VA | 24 days | ↑ vs. control | |

| HDL Cholesterol | Healthy Adults | ~3% of energy from VA | 24 days | ↑ vs. control | |

| HDL Cholesterol | Women (BMI ≥ 25) | Enriched VA butter | Not specified | ↓ 5.2% | |

| HDL Cholesterol | Pigs on HFHC diet | High VA beef fat | 7 weeks | ↑ 28% |

Effects on Hepatic Lipid Metabolism

VA has been shown to modulate lipid metabolism in the liver, primarily by reducing the synthesis and secretion of lipids.

| Parameter | Model | Dosage/Diet | Duration | Outcome | Citation |

| Hepatic Triglycerides | Obese JCR:LA-cp Rats | Chronic (unspecified %) | 16 weeks | ↓ | |

| Fatty Acid Synthase (FAS) | Obese JCR:LA-cp Rats | Chronic (unspecified %) | 16 weeks | ↓ protein abundance | |

| Acetyl-CoA Carboxylase (ACC) | Obese JCR:LA-cp Rats | Chronic (unspecified %) | 16 weeks | ↓ protein abundance | |

| Chylomicron Secretion | Obese JCR:LA-cp Rats | Acute infusion | N/A | ↓ 30% in apoB48 particles |

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols derived from the cited literature for key experiments in VA research.

Animal Feeding and Sample Collection Protocol

This protocol outlines a typical workflow for an in vivo study investigating the metabolic effects of dietary vaccenic acid in a rodent model.

Objective: To assess the in vivo effects of dietary vaccenic acid on lipid metabolism and related parameters in a rodent model (e.g., JCR:LA-cp rats).

Materials:

-

JCR:LA-cp rats (or other appropriate model).

-

Standard rodent chow (control diet).

-

Experimental diet: Control diet supplemented with a specified percentage of vaccenic acid (e.g., 1-1.5% w/w).

-

Metabolic cages for monitoring food and water intake.

-

Equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge, -80°C freezer.

-

Surgical tools for tissue harvesting.

-

Liquid nitrogen for snap-freezing tissues.

Procedure:

-

Acclimatization: House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide free access to standard chow and water.

-

Dietary Intervention: Randomly assign animals to either the control or VA-supplemented diet group. Provide ad libitum access to the assigned diet and water for a predetermined period (e.g., 3-16 weeks).

-

Monitoring: Record body weight and food intake weekly.

-

Metabolic Testing: Towards the end of the study period, perform metabolic tests such as oral glucose tolerance tests (OGTT) or meal tolerance tests to assess glucose and insulin metabolism.

-

Sample Collection: After the intervention period, fast animals overnight (12-16 hours).

-

Blood: Collect blood via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: Euthanize the animals and immediately dissect the liver and various adipose tissue depots (e.g., epididymal, mesenteric). Rinse tissues in ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

-

Lipid Extraction and Analysis Protocol

Objective: To extract total lipids from plasma or tissue and analyze the fatty acid composition, including vaccenic acid and its metabolites.

Materials:

-

Chloroform, Methanol, n-Butanol, Di-isopropyl ether.

-